蜕皮激素-2-乙酸酯,β-(SH)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

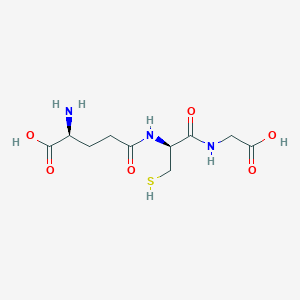

Ecdysteroids are polyhydroxylated sterols, functioning as molting and metamorphosis hormones of insects, crustaceans, fungi, and nematodes . They are widespread in the plant and animal world . ECDYSONE-2-ACETATE, BETA-(SH) is a semi-synthetic analog of these compounds .

Synthesis Analysis

Ecdysteroids are primarily obtained by extraction from plant material due to their complex structures making chemical synthesis unprofitable and impractical . The addition of sodium acetate or mevalonic acid influenced the synthesis of 20-hydroxyecdysone in Ajuga turkestanica hairy roots .Molecular Structure Analysis

Ecdysteroids are structurally related to ecdysone and have a four-ringed skeleton composed of 27, 28, 29, or 30 carbon atoms . Molecular docking showed that β-ecdysone had good binding affinity with TNF-α .Chemical Reactions Analysis

Ecdysteroids exhibit a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects . They are obtained as a result of various chemical transformations .Physical And Chemical Properties Analysis

Ecdysteroids are polyhydroxylated sterols . They are readily available for isolation from some plants .科学研究应用

Role in Insect Development

Ecdysteroids, including ECDYSONE-2-ACETATE, BETA-(SH), are polyhydroxylated sterols that function as molting and metamorphosis hormones in insects, crustaceans, fungi, and nematodes . They are considered to be a universal hormone for the development and vital activity of insects and crustaceans .

Pharmacological Activity

Ecdysteroids exhibit a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects . This makes them a promising area of study for potential therapeutic applications.

Chemical Transformations

Ecdysteroids can undergo various chemical transformations, including esterification, oxidation, reduction, alkylation, and amination . These transformations can result in semi-synthetic analogs with potentially different biological activities .

Choriogenesis in Insects

Ecdysteroids play a crucial role in choriogenesis (eggshell formation) in insects . During this process, the chorion (eggshell) is formed by surrounding follicular epithelial cells in ovarioles . The 20-hydroxyecdysone (20E) receptor heterodimer, ecdysone receptor (EcR) and ultraspiracle (USP), and two chitin biosynthesis enzymes UDP-N-acetylglucosamine pyrophosphorylase (UAP) and chitin synthase (ChS1), are highly expressed in the ovaries of young females .

作用机制

Target of Action

Ecdysteroids, including ECDYSONE-2-ACETATE, BETA-(SH), primarily target the EcR/USP nuclear receptor of insects . This receptor plays a crucial role in the development and vital activity of insects and crustaceans .

Mode of Action

Ecdysteroids function as molting and metamorphosis hormones in insects, crustaceans, fungi, and nematodes . They interact with their targets, leading to changes such as the induction of molting and metamorphosis . Ecdysteroids are also known to regulate the sugar level in the blood serum at alloxan-induced hyperglycemia .

Biochemical Pathways

Ecdysteroids affect several biochemical pathways. They are known to induce proliferation and differentiation of imaginal cells and programmed cell death by modulating the expression of ecdysone receptor B, ultraspiracle A, broad complex, E93, ftz-f1, dronc, and drice, genes known to be involved in 20-OH-ecdysone action .

Pharmacokinetics

Ecdysteroids are known to exhibit a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects . More research is needed to fully understand the ADME properties of this specific compound and their impact on bioavailability.

Result of Action

The molecular and cellular effects of ECDYSONE-2-ACETATE, BETA-(SH) action are diverse. Ecdysteroids are known to regulate the sugar level in the blood serum at alloxan-induced hyperglycemia . Administration of 20E (5 mg/kg) increases the content of glycogen in the heart and liver of laboratory rats . Moreover, ecdysteroids have been used in medicine to treat cardiovascular, central nervous system, and reproductive system disorders and overall homeostasis disorders .

属性

| { "Design of the Synthesis Pathway": "The synthesis of ECDYSONE-2-ACETATE, BETA-(SH) can be achieved through a multi-step reaction pathway. The starting material for this synthesis is ECDYSONE, which can be obtained from natural sources or synthesized using known methods. The synthesis pathway involves the protection of the hydroxyl group at position 2 of ECDYSONE, followed by acetylation of the hydroxyl group at position 3. The final step involves the introduction of a thiol group at position 14 of the molecule.", "Starting Materials": ["ECDYSONE", "Acetic anhydride", "Pyridine", "Hydrogen chloride gas", "Sodium bicarbonate", "Sodium hydride", "Methyl iodide", "Thiophenol"], "Reaction": ["Step 1: Protection of the hydroxyl group at position 2 of ECDYSONE using acetic anhydride and pyridine to form ECDYSONE-2-ACETATE", "Step 2: Acetylation of the hydroxyl group at position 3 of ECDYSONE-2-ACETATE using acetic anhydride and pyridine to form ECDYSONE-2,3-DIACETATE", "Step 3: Deprotection of the hydroxyl group at position 2 of ECDYSONE-2,3-DIACETATE using hydrogen chloride gas and sodium bicarbonate to form ECDYSONE-3-ACETATE", "Step 4: Deprotonation of thiophenol using sodium hydride to form the thiolate anion", "Step 5: Alkylation of ECDYSONE-3-ACETATE with methyl iodide in the presence of the thiolate anion to form ECDYSONE-2-ACETATE, BETA-(SH)"] } | |

CAS 编号 |

19536-25-5 |

产品名称 |

ECDYSONE-2-ACETATE, BETA-(SH) |

分子式 |

C19H34O |

分子量 |

522.679 |

同义词 |

ECDYSONE-2-ACETATE, BETA-(SH) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。